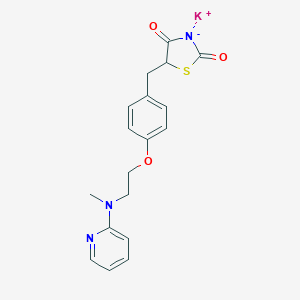

Rosiglitazone (potassium salt)

Vue d'ensemble

Description

Potent, selective PPARγ agonist (Kd = 43 nM, PPARγ ligand binding domain). Activates PPARγ expression (EC50 = 1 μM). Shows antidiabetic and hypoglycemic effects in vivo. Orally active. Water soluble.

Rosiglitazone is an agonist of peroxisome proliferator-activated receptor γ (PPARγ). It activates PPARγ1 and PPARγ2 in reporter assays (EC50s = 30 and 100 nM, respectively). Rosiglitazone selectively activates chimeras containing the ligand-binding domains (LBDs) of PPARγ over PPARα and PPARδ in a cell-based reporter assay at 10 mM. It induces differentiation of C3H10T1/2 stem cells into adipocytes when used at a concentration of 1 µM. Rosiglitazone is also an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4; IC50 = 0.5 µM), inhibits RSL3-induced ferroptosis in Pfa1 cells and Pparg knockout (KO) cells, and increases survival in a Gpx4 KO mouse model of ferroptosis when used at a concentration of 0.0125 mg/ml in the drinking water. It decreases hemoglobin A1c (HbA1c) and fasting blood glucose levels in a rat model of type 2 diabetes induced by streptozotocin (STZ; ) and a high-carbohydrate and high-fat diet when administered at a dose of 4 mg/kg. Formulations containing rosiglitazone have been used to improve glycemic control in the treatment of type 2 diabetes.

Thiazolidinediones are a group of structurally related peroxisome proliferator-activated receptor γ (PPARγ) agonists with antidiabetic actions in vivo. Rosiglitazone is a prototypical thiazolidinedione and has served as a reference compound for this class. Rosiglitazone is a potent and selective PPARγ ligand. It binds to the PPARγ ligand-binding domain with a Kd of 43 nM. It activates a luciferase-based PPARγ expression construct with an EC50 of about 1.0 µM. Rosiglitazone is active in vivo as a antidiabetic agent in the ob/ob mouse model, and has been used as an oral hypoglycemic agent in the treatment of Type II diabetes in humans for many years. The potassium salt of rosiglitazone is a formulation designed to provide better aqueous solubility than the parent compound.

Mécanisme D'action

Target of Action

Rosiglitazone, also known as 2V3E7D3089, primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARs are intracellular receptors that play crucial roles in regulating carbohydrate and lipid metabolism, and are abundant in tissues such as adipose tissue, skeletal muscle, and liver .

Mode of Action

Rosiglitazone acts as a selective ligand of PPARγ , activating these receptors . This activation influences the production of a number of gene products involved in glucose and lipid metabolism .

Biochemical Pathways

The activation of PPARγ by rosiglitazone leads to improved insulin sensitivity and has an anti-inflammatory effect . This is evidenced by the decrease in nuclear factor kappa-B (NFκB) levels and an increase in inhibitor (IκB) levels in patients on rosiglitazone .

Pharmacokinetics

Rosiglitazone has an absolute bioavailability of 99% . It is metabolized in the liver, primarily via CYP2C8, with minor metabolism via CYP2C9 . The drug is excreted in urine (~64%) and feces (~23%) as metabolites . The distribution volume at steady state (Vdss) is approximately 17.6 L .

Result of Action

The activation of PPARγ by rosiglitazone results in improved glycemic control in adults with type 2 diabetes mellitus . It lowers blood glucose by improving target cell response to insulin, without increasing pancreatic insulin secretion .

Action Environment

The action of rosiglitazone can be influenced by environmental factors such as diet and exercise . It is indicated as an adjunct to diet and exercise to maintain glycemic control in type 2 diabetes . Furthermore, the presence of insulin is necessary for rosiglitazone’s mechanism of action .

Analyse Biochimique

Biochemical Properties

Rosiglitazone (potassium salt) plays a significant role in biochemical reactions by acting as a PPARγ agonist. It interacts with the PPARγ ligand-binding domain with a dissociation constant (Kd) of 43 nM . This interaction leads to the activation of PPARγ expression with an effective concentration (EC50) of 1 μM . The compound shows antidiabetic and hypoglycemic effects in vivo and is orally active and water-soluble . Rosiglitazone (potassium salt) interacts with various enzymes, proteins, and other biomolecules, including nuclear factor kappa-B (NFκB) and inhibitor kappa-B (IκB), which are involved in its anti-inflammatory effects .

Cellular Effects

Rosiglitazone (potassium salt) exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In human cardiomyocytes, Rosiglitazone (potassium salt) impairs interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα) signal transduction, blocking the phosphorylation and nuclear translocation of signal transducer and activator of transcription 1 (Stat1) and NFκB . This results in a significant decrease in the expression of C-X-C motif chemokine ligand 10 (CXCL10), interleukin-6 (IL-6), and interleukin-8 (IL-8) . Additionally, Rosiglitazone (potassium salt) exhibits anti-inflammatory properties by targeting cardiomyocytes and immune cells such as CD4+ T cells and dendritic cells .

Molecular Mechanism

The molecular mechanism of Rosiglitazone (potassium salt) involves its activation of PPARγ, a nuclear receptor that regulates gene expression related to glucose and lipid metabolism. By binding to PPARγ, Rosiglitazone (potassium salt) enhances the transcription of genes involved in insulin sensitivity and anti-inflammatory responses . This binding interaction leads to the inhibition of NFκB and the increase of IκB levels, reducing inflammation . Additionally, Rosiglitazone (potassium salt) inhibits acyl-CoA synthetase activity and fatty acid partitioning in human arterial smooth muscle cells and macrophages through a PPARγ-independent mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rosiglitazone (potassium salt) change over time. The compound is stable under desiccating conditions and can be stored for up to 12 months at -20°C . In vitro and in vivo studies have shown that Rosiglitazone (potassium salt) maintains its antidiabetic and anti-inflammatory effects over extended periods . Long-term use has been associated with cardiovascular risks, including an increased incidence of heart failure and cardiac ischemic events .

Dosage Effects in Animal Models

The effects of Rosiglitazone (potassium salt) vary with different dosages in animal models. Chronic treatment with Rosiglitazone (potassium salt) at a dosage of 30 mg/kg per day for four weeks in rats with volume-overload congestive heart failure did not worsen fluid retention or cardiac status . Instead, it improved renal handling of salt and water and enhanced cumulative sodium excretion . High doses of Rosiglitazone (potassium salt) have been associated with adverse effects such as fluid retention and peripheral edema .

Metabolic Pathways

Rosiglitazone (potassium salt) is involved in various metabolic pathways, primarily through its activation of PPARγ. This activation regulates the expression of genes involved in glucose and lipid metabolism . Rosiglitazone (potassium salt) is metabolized by cytochrome P450 enzymes, particularly CYP2C8, into two main metabolites: N-desmethyl rosiglitazone and ρ-hydroxy rosiglitazone . These metabolites further influence metabolic flux and metabolite levels in the body .

Transport and Distribution

Rosiglitazone (potassium salt) is transported and distributed within cells and tissues through various mechanisms. It regulates the epithelial sodium channel (ENaC) and Na-K-2Cl (NKCC2) co-transporter, affecting its localization and accumulation . The compound is highly bioavailable, with a bioavailability rate of 99%, and is extensively bound to plasma proteins . This high binding affinity facilitates its distribution throughout the body .

Subcellular Localization

The subcellular localization of Rosiglitazone (potassium salt) is primarily within the nucleus, where it binds to PPARγ and regulates gene expression . Additionally, Rosiglitazone (potassium salt) inhibits acyl-CoA synthetase activity and fatty acid partitioning in human arterial smooth muscle cells and macrophages . This inhibition affects the subcellular localization of fatty acids, altering their biological effects in these cells .

Activité Biologique

Rosiglitazone, a member of the thiazolidinedione class of drugs, is widely recognized for its role in managing type 2 diabetes mellitus by enhancing insulin sensitivity. This article delves into the biological activities of rosiglitazone (potassium salt), focusing on its pharmacological mechanisms, effects on ion channels, and implications for cardiovascular health.

Rosiglitazone primarily functions as a selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. By activating PPARγ, rosiglitazone promotes:

- Increased insulin sensitivity : Enhances glucose uptake and utilization in adipose tissue and skeletal muscle.

- Altered lipid metabolism : Reduces free fatty acid levels and modifies lipid profiles, leading to decreased triglycerides and improved HDL levels .

- Anti-inflammatory effects : Inhibits nuclear factor kappa-B (NFκB) signaling, thus reducing inflammation markers .

Effects on Ion Channels

Recent studies have highlighted rosiglitazone's effects on various ion channels, which contribute to its cardiovascular implications. Notably:

- Inhibition of K_v4.3 Potassium Channels : Rosiglitazone has been shown to inhibit K_v4.3 potassium channels by interacting with them in their open state, leading to accelerated closed-state inactivation. This was quantified with an IC50 of approximately 24.5 µM . The inhibition is voltage-dependent and suggests potential implications for cardiac action potentials.

- Blockade of K_ATP Channels : Rosiglitazone has been observed to block ATP-sensitive potassium channels (K_ATP), which may contribute to increased risk of ischemic ventricular fibrillation under certain conditions. In experimental models, treatment with rosiglitazone significantly shortened the time to ventricular fibrillation during coronary occlusion .

Vascular Effects

Research indicates that rosiglitazone may improve vascular function beyond its metabolic effects:

- Improved Endothelial Function : In animal studies, short-term therapy with rosiglitazone improved vasorelaxation responses to acetylcholine, indicating enhanced endothelial function . This effect is likely mediated through increased nitric oxide (NO) production.

- Lipid Profile Modifications : Rosiglitazone treatment led to significant reductions in plasma triglycerides and nonesterified fatty acids, alongside improvements in overall lipid profiles .

Case Studies

Several clinical studies have investigated the broader implications of rosiglitazone's biological activities:

- Cardiovascular Risk Assessment : A study involving pigs demonstrated that rosiglitazone treatment resulted in a marked reduction in the duration of monophasic action potential during ischemia, suggesting a protective effect against ischemic events .

- Metabolic Improvements : In lean Wistar rats, rosiglitazone administration significantly reduced triglyceride levels (>240%) and improved vasorelaxation responses compared to controls .

Data Summary

The following table summarizes key findings related to the biological activity of rosiglitazone:

Applications De Recherche Scientifique

Type 2 Diabetes Treatment

Rosiglitazone is widely used as a monotherapy or in combination with other antidiabetic agents (e.g., metformin, sulfonylureas) to manage blood glucose levels in patients with type 2 diabetes. It has demonstrated efficacy in lowering HbA1c levels and improving overall glycemic control without causing significant hypoglycemia .

Cardiovascular Benefits

Recent studies suggest that rosiglitazone may provide cardiovascular benefits beyond glycemic control. It has been shown to increase adiponectin levels, which are associated with reduced vascular inflammation and improved endothelial function . A randomized controlled trial indicated that patients on rosiglitazone experienced greater reductions in inflammatory markers compared to those on standard therapies .

Ferroptosis Inhibition

Research indicates that rosiglitazone can inhibit ferroptosis—a form of regulated cell death—by acting on specific cellular pathways. This property may have implications for neurodegenerative diseases and conditions characterized by oxidative stress .

Case Study 1: Diuretic Treatment Interaction

A study investigated the effects of various diuretic treatments on patients receiving rosiglitazone. The findings revealed that spironolactone was more effective than hydrochlorothiazide in managing fluid retention associated with rosiglitazone treatment, highlighting the importance of monitoring fluid status in patients .

| Treatment Group | Hematocrit Change (%) | Extracellular Fluid Volume Change (L) |

|---|---|---|

| RSG + Spironolactone | +0.24% | -0.75 L/1.73 m² |

| RSG + Hydrochlorothiazide | +0.87% | -0.41 L/1.73 m² |

| Control Group | -2.92% | +0.62 L/1.73 m² |

Case Study 2: Metabolic Effects

In a clinical trial assessing the metabolic effects of rosiglitazone, patients exhibited significant improvements in insulin sensitivity and reductions in pro-inflammatory cytokines after 12 weeks of treatment . The study measured changes in adipokines, demonstrating a positive correlation between rosiglitazone therapy and enhanced metabolic profiles.

Potential Adverse Effects

While rosiglitazone has beneficial effects, it is also associated with certain risks, particularly cardiovascular events such as heart failure and myocardial infarction. Monitoring is essential for patients receiving this medication to mitigate these risks.

Propriétés

IUPAC Name |

potassium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S.K/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOGCLSZSSKLEN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18KN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466743 | |

| Record name | Potassium 5-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}benzyl)-2,4-dioxo-1,3-thiazolidin-3-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316371-84-3 | |

| Record name | Rosiglitazone potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316371843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 5-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}benzyl)-2,4-dioxo-1,3-thiazolidin-3-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSIGLITAZONE POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V3E7D3089 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Rosiglitazone (potassium salt) in the context of focal cerebral ischemia?

A1: Rosiglitazone (potassium salt) acts as a potent and selective agonist for Peroxisome proliferator-activated receptor gamma (PPAR-γ). While the exact mechanisms are still under investigation, the paper suggests that rosiglitazone exerts its neuroprotective effects through the modulation of PPAR-γ activity. [] Specifically, the study demonstrated that rosiglitazone treatment reduced the expression of inflammatory markers, suggesting an anti-inflammatory effect. [] This reduction in inflammation could contribute to the observed decrease in brain damage following focal cerebral ischemia.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.